2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Description
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-9-6-13-7-10-22(18(24)17(13)21)11-8-20-16(23)12-14-4-2-3-5-15(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSJAORICSSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the pyrrolo[2,3-c]pyridine core. Key steps include alkylation of the pyrrolopyridine nitrogen, chlorophenylacetamide coupling, and oxidation to introduce the 7-oxo group. Yield optimization often requires:
- Continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Chromatographic purification (e.g., flash chromatography with gradient elution) to isolate high-purity intermediates .
- Temperature control (e.g., 60–80°C for amide bond formation) to prevent thermal degradation .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, acetamide carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What standard assays are used to evaluate its preliminary biological activity?
- Methodological Answer :
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7) with IC values calculated via dose-response curves .
- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or kinases, comparing inhibition to reference compounds (e.g., NSAIDs for COX-2) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses within target pockets (e.g., kinase ATP-binding sites). Focus on optimizing hydrogen bonds with the acetamide group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical interactions (e.g., chlorophenyl hydrophobic packing) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on pyrrolopyridine) with bioactivity data .
Q. How can contradictory IC values between similar compounds be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times. Example discrepancies:
| Compound | Target | IC (µM) | Notes |
|---|---|---|---|
| Analog A (chlorophenyl) | MCF-7 | 15 | 24-hour exposure |
| Analog B (fluorophenyl) | MCF-7 | 30 | 48-hour exposure |
- Metabolic stability testing : Use liver microsomes to assess if differences arise from compound degradation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Transition from batch to continuous flow to improve heat/mass transfer, reducing byproducts .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize solvent (e.g., DMF vs. THF), catalyst load (e.g., Pd/C), and temperature .
- In-line analytics : Use PAT tools like ReactIR™ to monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why do structural analogs show divergent biological activities despite minimal substituent changes?
- Methodological Answer :
- Steric/electronic profiling : Compare substituent effects via Hammett constants (σ) or Taft parameters. For example:
| Substituent | σ (Hammett) | IC (µM) |
|---|---|---|
| -Cl | +0.23 | 15 |
| -F | +0.06 | 30 |
| -CH | -0.17 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
